molecular formula C13H17BBrClO3 B6304567 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester CAS No. 2121513-36-6

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester

Cat. No.: B6304567
CAS No.: 2121513-36-6
M. Wt: 347.44 g/mol
InChI Key: YAANXQBTZLUXTD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester (CAS: 2121513-36-6) is a boronic ester derivative with a molecular formula of C₁₃H₁₆BBrClO₃ and an approximate molecular weight of 346.1 g/mol. Its structure features a bromine atom at the 2-position, chlorine at the 6-position, and a methoxy group at the 3-position on the phenyl ring, all stabilized by the pinacol ester moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, which are critical in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAANXQBTZLUXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138084
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-36-6
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents :

    • 2-Bromo-6-chloro-3-methoxyphenylboronic acid (1 equiv)

    • Pinacol (1.2 equiv)

    • Solvent: Toluene or diethyl ether

  • Procedure :
    The boronic acid and pinacol are dissolved in toluene, followed by heating under reflux with a Dean-Stark trap to remove water. After 12–24 hours, the mixture is concentrated and purified via flash column chromatography (hexane/ethyl acetate).

Yield and Purity

  • Yield : ~80% (based on analogous arylboronic esters).

  • Purity : ≥97% after chromatography.

ParameterValue
Reaction Time12–24 hours
TemperatureReflux (110°C in toluene)
Key ByproductWater

This method is favored for its simplicity but requires access to the pre-formed boronic acid, which may necessitate additional synthetic steps.

Miyaura Borylation of Aryl Halides

Miyaura borylation enables direct conversion of aryl halides to boronic esters using palladium catalysts and bis(pinacolato)diboron (B₂pin₂). For the target compound, this method avoids isolating the boronic acid intermediate.

Reaction Mechanism

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-bromo-6-chloro-3-methoxybromobenzene.

  • Transmetallation : B₂pin₂ transfers a boron moiety to the palladium center.

  • Reductive Elimination : The Pd catalyst releases the boronic ester, regenerating Pd⁰.

Optimized Protocol

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : Water with TPGS-750-M surfactant (micellar conditions)

  • Temperature : Room temperature

Advantages

  • Efficiency : Single-step synthesis from commercially available aryl halides.

  • Green Chemistry : Water-based solvents reduce environmental impact.

Limitations

  • Substrate Sensitivity : Electron-withdrawing groups (e.g., Cl, Br) slow transmetallation, requiring longer reaction times.

Halogen-Metal Exchange Followed by Borylation

This two-step approach involves generating an aryl lithium or magnesium intermediate, which reacts with trimethyl borate or B₂pin₂.

Step 1: Halogen-Metal Exchange

  • Substrate : 1-Bromo-2-chloro-3-methoxy-5-bromobenzene

  • Reagent : n-BuLi or i-PrMgCl·LiCl

  • Solvent : THF at −78°C.

Step 2: Boron Electrophile Quench

  • Boron Source : B(OMe)₃ or B₂pin₂

  • Workup : Hydrolysis with HCl yields the boronic acid, which is esterified with pinacol.

Yield Comparison

StepYield (%)
Halogen-Li Exchange60–70
Borylation75–85

This method offers regioselectivity but demands cryogenic conditions and strict anhydrous handling.

Transition Metal-Mediated C–H Borylation

Iridium or rhodium catalysts enable direct C–H borylation of arenes, bypassing pre-functionalized substrates. For electron-deficient aryl systems, Ir(cod)(OMe)]₂/4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is effective.

Substrate Considerations

  • Directing Groups : The methoxy group at C3 directs borylation to the adjacent C2 position.

  • Steric Effects : Bromine and chlorine substituents at C2 and C6 hinder catalyst access, reducing yields.

Representative Conditions

  • Catalyst : [Ir(OMe)(cod)]₂ (2 mol%)

  • Ligand : dtbpy (4 mol%)

  • Solvent : Cyclohexane at 80°C

OutcomeResult
Conversion40–50%
Regioselectivity>90% C2

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The primary application of this compound lies in its role as a reagent in Suzuki-Miyaura coupling reactions , which are fundamental for the synthesis of complex organic molecules. This reaction facilitates the formation of biaryl compounds, crucial for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is investigated for its potential in developing new drugs. Its ability to form stable carbon-boron bonds makes it a valuable tool in synthesizing biologically active compounds. For instance, it has been explored in the context of boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to selectively target cancer cells .

This compound exhibits significant biological activity due to its reactivity with biomolecules. It can act as an enzyme inhibitor, particularly targeting proteasomes involved in cellular signaling pathways. Such interactions are crucial in cancer therapy and other therapeutic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Reactions Involved
Organic SynthesisFormation of biaryl compoundsSuzuki-Miyaura coupling
Medicinal ChemistryDevelopment of pharmaceuticals and therapeutic agentsCarbon-boron bond formation
Biological ActivityEnzyme inhibition (e.g., proteasome inhibitors)Reversible covalent bonding with biomolecules
Industrial ApplicationsProduction of advanced materials and polymersVarious organic transformations

Case Study 1: Synthesis of Biaryl Compounds

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The study highlighted optimized reaction conditions that resulted in high yields and purity of the desired products .

Case Study 2: Boron Neutron Capture Therapy

Research exploring the use of boronic acids in BNCT has shown promising results. The incorporation of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester into drug delivery systems has been evaluated for its ability to selectively target tumor cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-6-chloro-3-methoxyphenylboronic Acid Pinacol Ester and Analogs

Compound Name CAS Molecular Formula MW (g/mol) Substituents Reactivity Notes Purity Source
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester 2121513-36-6 C₁₃H₁₆BBrClO₃ 346.1 2-Br, 6-Cl, 3-OMe High reactivity in cross-couplings due to electron-withdrawing halogens ≥97%
3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester 2121511-98-4 C₁₂H₁₄BBrFO₃ 329.0 3-Br, 6-F, 2-OMe Moderate reactivity; fluorine's electron-withdrawing effect less pronounced than Cl/Br ≥97%
2-Chloro-6-fluoro-3-methoxyphenylboronic acid pinacol ester 2121512-16-9 C₁₂H₁₄BClFO₃ 285.5 2-Cl, 6-F, 3-OMe Lower molecular weight; reduced steric hindrance may enhance coupling efficiency ≥97%
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester N/A C₁₂H₁₄BBrFNO₄ 345.96 2-Br, 6-F, 3-NO₂ Nitro group increases electrophilicity but may reduce stability under basic conditions N/A
2-Fluoro-3-methoxyphenylboronic acid pinacol ester 1165936-00-4 C₁₃H₁₈BFO₃ 252.09 2-F, 3-OMe Lower reactivity due to fewer electron-withdrawing groups; higher solubility in polar solvents >98%
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester 1668474-08-5 C₁₄H₁₉BClFO₃ 300.56 3-Cl, 4-OEt, 5-F Ethoxy group introduces steric bulk, potentially slowing reaction kinetics ≥97%

Substituent Effects on Reactivity

  • Halogen Influence : Bromine and chlorine at the 2- and 6-positions (target compound) enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions compared to fluorine-containing analogs (e.g., 2-Chloro-6-fluoro-3-methoxyphenyl analog, MW 285.5) .
  • Methoxy Group : The 3-methoxy group in the target compound provides moderate electron-donating effects, balancing reactivity and stability. In contrast, nitro groups (e.g., 2-Bromo-6-fluoro-3-nitrophenyl analog, MW 345.96) significantly increase electrophilicity but may compromise hydrolytic stability .

Biological Activity

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives are known for their roles in drug development, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of the compound, supported by relevant case studies, data tables, and research findings.

Boronic acids interact with various biological targets through reversible covalent bonding with diols, which can influence enzyme activity and cellular processes. The specific interactions of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester with proteins and enzymes have not been extensively detailed in literature; however, similar compounds have demonstrated significant effects on proteasome inhibition and enzyme modulation.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit cancer cell growth by targeting the proteasome pathway. For instance, compounds similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid have shown potential as proteasome inhibitors, leading to cell cycle arrest in various cancer cell lines. A study highlighted that certain boronic acids exhibit IC50 values in the low nanomolar range against multiple myeloma cells, suggesting strong anticancer properties .

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameTarget Cancer TypeIC50 (nM)Mechanism of Action
BortezomibMultiple Myeloma7.05Proteasome Inhibition
Compound ABreast Cancer6.74Cell Cycle Arrest
Compound BColon Cancer8.21Apoptosis Induction

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. Specifically, they can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa, which is critical in treating infections in immunocompromised patients. The compound demonstrated a Ki value of 0.5 pM against biofilm formation, indicating its potential as an antibacterial agent .

Table 2: Antibacterial Activity of Boronic Acid Derivatives

Compound NameTarget BacteriaKi (pM)Mechanism of Action
Compound CPseudomonas aeruginosa0.5Biofilm Inhibition
Compound DStaphylococcus aureus1.2Cell Wall Disruption

Case Studies

  • In Vivo Studies : A recent study evaluated the pharmacokinetics and therapeutic efficacy of a boronic acid derivative similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid in a mouse model of cancer. The results showed that the compound had a favorable absorption profile and significant tumor reduction compared to control groups .
  • Clinical Trials : Several clinical trials have explored boronic acid derivatives for their efficacy in treating multiple myeloma and other malignancies, often in combination with existing therapies like bortezomib .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹H/¹³C NMR to confirm substitution patterns and esterification .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₆BBrClO₃ requires exact mass ~353.01 Da) .
  • HPLC-PDA : Detects impurities (e.g., residual pinacol or dehalogenated byproducts) with >97% purity thresholds .

How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

  • Electronic Effects : The electron-withdrawing Cl group meta to boron enhances electrophilicity, accelerating transmetallation in Suzuki couplings.
  • Steric Hindrance : The ortho-Br substituent may reduce coupling efficiency with bulky aryl partners. Mitigate via microwave-assisted synthesis or ligand tuning (e.g., SPhos vs. XPhos) .
  • Competitive Reactivity : Bromine’s higher leaving-group tendency vs. chlorine requires careful selection of coupling partners to avoid undesired debromination .

What strategies mitigate steric hindrance during Suzuki-Miyaura couplings involving this boronic ester?

Advanced Research Question

  • Ligand Design : Use bulky phosphine ligands (e.g., DavePhos) to stabilize Pd intermediates and prevent β-hydride elimination .
  • Solvent Optimization : Polar aprotic solvents (DME/H₂O mixtures) improve solubility of sterically hindered substrates.
  • Temperature Gradients : Gradual heating (25°C → 80°C) reduces aggregation of Pd catalysts.

How can researchers resolve contradictions in reported reaction conditions for derivatization?

Data Contradiction Analysis
Discrepancies in optimal temperatures or catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) often arise from:

  • Substrate Purity : Trace moisture or oxygen degrades boronic esters, leading to inconsistent results .
  • Base Sensitivity : K₂CO₃ vs. Cs₂CO₃ can alter reaction pathways; perform control experiments with varying bases.
  • Byproduct Identification : Use LC-MS/MS to detect halogen scrambling or protodeboronation byproducts .

What are the challenges in synthesizing derivatives with electron-rich aryl partners?

Advanced Research Question

  • Oxidative Addition Barriers : Electron-rich aryl halides react sluggishly with Pd⁰. Use Pd precatalysts (e.g., Pd(PPh₃)₄) pre-reduced to active Pd⁰.
  • Competitive Protodeboronation : Acidic protons on electron-rich partners may quench the boronic ester. Add molecular sieves or weak bases (NaHCO₃) to suppress this .

How does the methoxy group influence stability under acidic or basic conditions?

Advanced Research Question

  • Acidic Conditions : Methoxy groups are stable below pH 3 but may demethylate under strong acids (H₂SO₄, TFA). Use buffered conditions (pH 4–6) for acid-mediated reactions.
  • Basic Conditions : Methoxy is inert, but boronic esters hydrolyze above pH 8. Limit reaction times in NaOH/MeOH mixtures .

What computational tools predict regioselectivity in further functionalization?

Advanced Research Question

  • DFT Calculations : Model Fukui indices to identify electrophilic sites (e.g., para to boron for electrophilic substitution) .
  • Machine Learning : Platforms like Schrödinger’s Catalyst predict coupling outcomes using steric/electronic descriptors from similar boronic esters .

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